Ethyl 2-acetamido-4-phenylbut-2-enoate
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Overview
Description
Ethyl 2-acetamido-4-phenylbut-2-enoate is a chemical compound with the molecular formula C14H17NO3. It is a derivative of β-enaminones, which are important intermediates in organic synthesis and pharmaceutical development . This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-acetamido-4-phenylbut-2-enoate can be synthesized through the condensation of β-ketoesters with amides under catalytic conditions. One common method involves the use of diphenylammonium triflate as an organocatalyst, which facilitates the reaction under mild conditions, resulting in good to excellent yields . The reaction typically takes place at room temperature with stirring, and the product is obtained through separation and purification processes.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, greener methods employing metal catalysts such as NaAuCl4, Zn(ClO4)2·6H2O, and Er(OTf)3 have been developed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-acetamido-4-phenylbut-2-enoate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted enaminones or amides.
Scientific Research Applications
Ethyl 2-acetamido-4-phenylbut-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of heterocycles such as pyridines, indoles, and pyrroles.
Biology: Investigated for its potential as an anti-inflammatory and anti-cancer agent.
Industry: Utilized in the production of fine chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of Ethyl 2-acetamido-4-phenylbut-2-enoate involves its interaction with molecular targets and pathways. It can act as an enzyme inhibitor or modulator, affecting various biochemical processes. For example, it may inhibit specific enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Ethyl 2-acetamido-4-phenylbut-2-enoate can be compared with other β-enaminones and related compounds:
Ethyl 4-phenylbut-2-enoate: Similar structure but lacks the acetamido group, which may affect its reactivity and applications.
Methyl 4-oxo-4-phenylbut-2-enoate: Contains a keto group instead of an acetamido group, leading to different chemical properties and uses.
Properties
CAS No. |
253327-95-6 |
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Molecular Formula |
C14H17NO3 |
Molecular Weight |
247.29 g/mol |
IUPAC Name |
ethyl 2-acetamido-4-phenylbut-2-enoate |
InChI |
InChI=1S/C14H17NO3/c1-3-18-14(17)13(15-11(2)16)10-9-12-7-5-4-6-8-12/h4-8,10H,3,9H2,1-2H3,(H,15,16) |
InChI Key |
WFKDAKLNXMPVLY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=CCC1=CC=CC=C1)NC(=O)C |
Origin of Product |
United States |
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